2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
This compound belongs to the class of organic compounds known as pyrazolopyrimidines. Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyrazole ring fused to a pyrimidine ring . The compound also contains a piperazine ring, which is a saturated heterocyclic compound containing a six-membered ring made up of four carbon atoms and two nitrogen atoms .Scientific Research Applications
Synthesis and Biological Evaluation
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, highlighting their potential in therapeutic applications against cancer and inflammation (Rahmouni et al., 2016).
Potential in Drug Discovery
- Pyrazolopyrimidines are recognized for their significant scaffold in drug discovery, particularly in the context of antitumor activity. A series of N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines and N-aryl-pyrazolo[1,5-a]quinazolines have been designed, synthesized, and screened for their in vitro antitumor activity, demonstrating the compound's versatility and effectiveness in targeting liver and breast cancer cells (El-Naggar et al., 2018).
Antimicrobial Applications
- The antimicrobial potential of pyrazolopyrimidines has been explored through the synthesis of new anthraquinone derivatives incorporating the pyrazole moiety. Some compounds exhibited promising activities, suggesting their use in developing new antimicrobial agents (Gouda et al., 2010).
Antitubercular Studies
- Homopiperazine-pyrimidine-pyrazole hybrids have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv strains, demonstrating significant potency. These compounds present a new avenue for tuberculosis treatment research (Vavaiya et al., 2022).
Synthetic Methodologies and Chemical Analysis
- Innovative synthetic methodologies for pyrazolopyrimidines and their analogues have been developed, including the use of ultrasound irradiation in aqueous media, which offers a more efficient route for the synthesis of these compounds. These methodologies are crucial for the rapid and environmentally friendly production of pyrazolopyrimidines (Kaping et al., 2020).
Future Directions
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-11-20(24-9-7-23(2)8-10-24)25-19(21-14)13-16(22-25)15-5-6-17(26-3)18(12-15)27-4/h5-6,11-13H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHHJMUWWSXHOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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